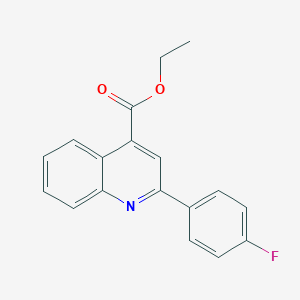
Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate is a chemical compound that belongs to the class of quinolinecarboxylates. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate involves the inhibition of various molecular targets such as enzymes, receptors, and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and chromatin remodeling. It also inhibits the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotide signaling. Furthermore, it has been reported to modulate the activity of various receptors such as GABA(A) receptors and NMDA receptors.
Biochemical and Physiological Effects
Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate has been shown to exert various biochemical and physiological effects in different cell types and tissues. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell proliferation and survival. It also modulates the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. It also exhibits good pharmacokinetic properties such as high oral bioavailability and good tissue penetration. However, one of the limitations of Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
未来方向
There are several future directions for the research on Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate. One of the directions is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to explore its mechanism of action in more detail and identify its molecular targets. Furthermore, it is important to evaluate its safety and efficacy in preclinical and clinical studies before it can be developed as a therapeutic agent.
合成方法
The synthesis of Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate involves the reaction of 4-fluoroaniline with ethyl 2-oxo-2-phenylacetate in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to produce the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and the amount of reagents used.
科学研究应用
Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also possesses anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
分子式 |
C18H14FNO2 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC 名称 |
ethyl 2-(4-fluorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C18H14FNO2/c1-2-22-18(21)15-11-17(12-7-9-13(19)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3 |
InChI 键 |
AMJNAORUFHMCRT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
规范 SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



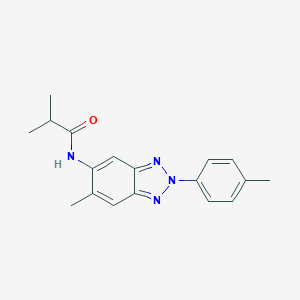

![N-[4-(butanoylamino)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251811.png)
![N-[4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251812.png)
![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)
![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)
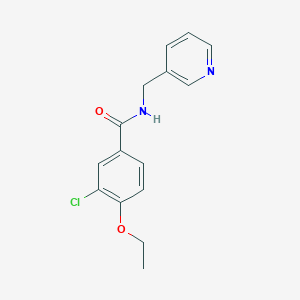

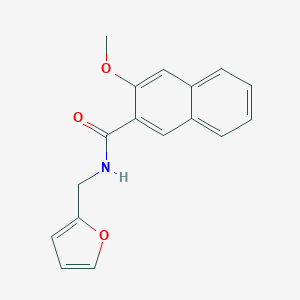
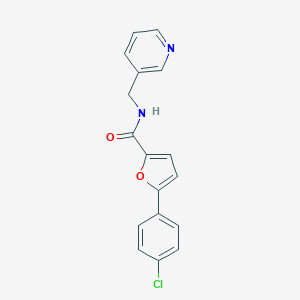
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)